Bis(2,2,2-trifluoroethyl)amine hydrochloride
Overview
Description
Bis(2,2,2-trifluoroethyl)amine hydrochloride is a chemical compound with the molecular formula C4H5F6N•HCl and a molecular weight of 217.54 g/mol . It is commonly used in biochemical research, particularly in the field of proteomics . This compound is characterized by the presence of trifluoroethyl groups, which contribute to its unique chemical properties.
Mechanism of Action
Bis(2,2,2-trifluoroethyl)amine hydrochloride is a chemical compound with the molecular formula C4H6ClF6N . This compound has a wide range of applications in organic synthesis and can also serve as a precursor for catalysts or surfactants .
Target of Action
It’s known to be used as a reagent in organic synthesis, implying that its targets could be various organic compounds .
Mode of Action
As a reagent in organic synthesis, it likely interacts with other compounds to facilitate the formation of new chemical bonds .
Biochemical Pathways
Its role in organic synthesis suggests it may be involved in a variety of chemical reactions .
Pharmacokinetics
Its solubility in water and organic solvents may influence its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific context of its use. In organic synthesis, it contributes to the formation of new compounds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. It’s a corrosive and irritating compound that should be handled under safe conditions . It should be stored in a dry, cool place, away from fire sources and oxidizing agents .
As always, safety precautions should be strictly followed when handling this compound due to its corrosive and irritating properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,2,2-trifluoroethyl)amine hydrochloride typically involves the reaction of 2,2,2-trifluoroethylamine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
CF3CH2NH2+HCl→CF3CH2NH3+Cl−
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product in a solid form .
Chemical Reactions Analysis
Types of Reactions
Bis(2,2,2-trifluoroethyl)amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The trifluoroethyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong acids, bases, and oxidizing agents. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, nucleophilic substitution reactions may yield derivatives with different functional groups, while oxidation reactions can produce various oxidized forms of the compound .
Scientific Research Applications
Bis(2,2,2-trifluoroethyl)amine hydrochloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethylamine: A related compound with similar chemical properties but without the hydrochloride component.
2,2-Difluoroethylamine: Another fluorinated amine with slightly different reactivity due to the presence of only two fluorine atoms.
3,3,3-Trifluoropropylamine: A compound with a longer carbon chain, which affects its chemical behavior and applications.
Uniqueness
Bis(2,2,2-trifluoroethyl)amine hydrochloride is unique due to the presence of two trifluoroethyl groups and the hydrochloride component, which confer distinct chemical properties such as increased stability and reactivity in certain reactions. These features make it particularly valuable in research and industrial applications .
Properties
IUPAC Name |
2,2,2-trifluoro-N-(2,2,2-trifluoroethyl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F6N.ClH/c5-3(6,7)1-11-2-4(8,9)10;/h11H,1-2H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSBOUMZERWQGHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)NCC(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClF6N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1193387-30-2 | |
Record name | bis(2,2,2-trifluoroethyl)amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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